![molecular formula C35H53N3O9 B14076023 tert-Butyl {3-hydroxy-6-({1-[(2-methoxyethyl)amino]-3-methyl-1-oxobutan-2-yl}amino)-6-oxo-1-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]hexan-2-yl}carbamate](/img/structure/B14076023.png)
tert-Butyl {3-hydroxy-6-({1-[(2-methoxyethyl)amino]-3-methyl-1-oxobutan-2-yl}amino)-6-oxo-1-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]hexan-2-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lasinavir, also known by its systematic IUPAC name tert-Butyl (3S,4S,6R,9S)-13-benzyl-12-hydroxy-6,9-dioxo-7-(propan-2-yl)-10-[(2,3,4-trimethoxyphenyl)methyl]-2-oxa-5,8,14-triazapentadecan-15-oate, is an experimental peptidomimetic protease inhibitor. It was researched by Novartis and Bristol-Myers Squibb as a potential treatment for HIV infection. The compound was originally discovered by Novartis in Basel, Switzerland. its investigation was terminated after Phase I clinical trials on October 9, 2002 .
Preparation Methods
Lasinavir is a hydroxyethylene derivative. The synthetic route for Lasinavir involves a high-yield 10-step chemical synthesis process. The preparation method includes the use of various reagents and solvents under controlled conditions to achieve the desired product. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL .
Chemical Reactions Analysis
Lasinavir undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Lasinavir has been primarily researched for its potential use in treating HIV infections. It is a highly specific human immunodeficiency virus (HIV) protease inhibitor with an IC50 of 1 nM. The compound has shown significant activity in inhibiting the HIV-1 protease enzyme, which is crucial for the maturation and replication of the virus. Despite its promising activity, the clinical development of Lasinavir was discontinued .
Mechanism of Action
Lasinavir exerts its effects by inhibiting the HIV-1 protease enzyme. This enzyme is responsible for cleaving the viral polyprotein precursors into functional proteins necessary for the assembly and maturation of infectious viral particles. By inhibiting this enzyme, Lasinavir prevents the formation of mature viral particles, thereby inhibiting the replication of the virus .
Comparison with Similar Compounds
Lasinavir is similar to other HIV protease inhibitors such as ritonavir, indinavir, and saquinavir. it is unique in its specific structure and high affinity for the HIV-1 protease enzyme. Unlike some other protease inhibitors, Lasinavir was designed to have a hydroxyethylene scaffold, which contributes to its high specificity and potency. Despite its promising characteristics, Lasinavir’s clinical development was halted, making it an abandoned drug .
Similar compounds include:
- Ritonavir
- Indinavir
- Saquinavir
- Lopinavir
These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties.
Properties
Molecular Formula |
C35H53N3O9 |
|---|---|
Molecular Weight |
659.8 g/mol |
IUPAC Name |
tert-butyl N-[3-hydroxy-6-[[1-(2-methoxyethylamino)-3-methyl-1-oxobutan-2-yl]amino]-6-oxo-1-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]hexan-2-yl]carbamate |
InChI |
InChI=1S/C35H53N3O9/c1-22(2)29(33(41)36-17-18-43-6)38-32(40)25(20-24-15-16-28(44-7)31(46-9)30(24)45-8)21-27(39)26(19-23-13-11-10-12-14-23)37-34(42)47-35(3,4)5/h10-16,22,25-27,29,39H,17-21H2,1-9H3,(H,36,41)(H,37,42)(H,38,40) |
InChI Key |
BEUUJDAEPJZWHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCCOC)NC(=O)C(CC1=C(C(=C(C=C1)OC)OC)OC)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




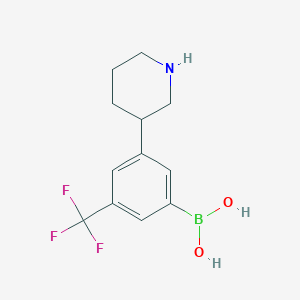
![2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol](/img/structure/B14075984.png)
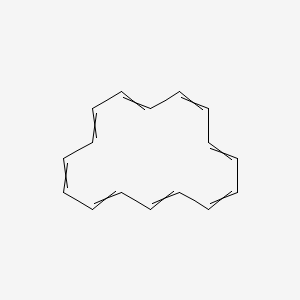
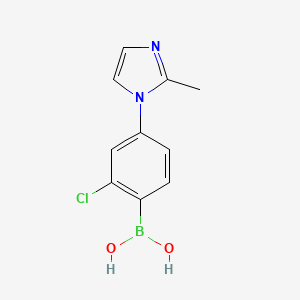
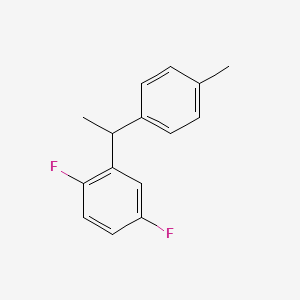
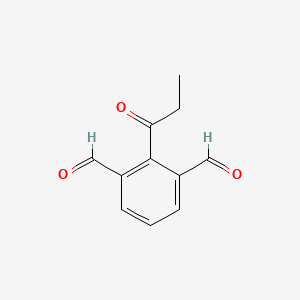
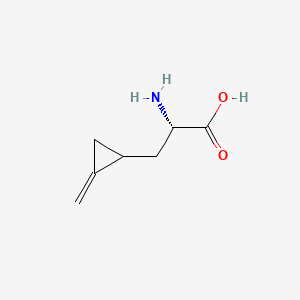

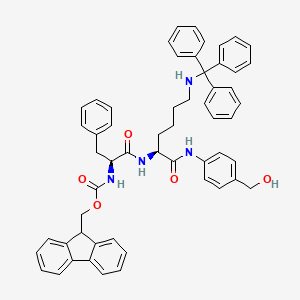
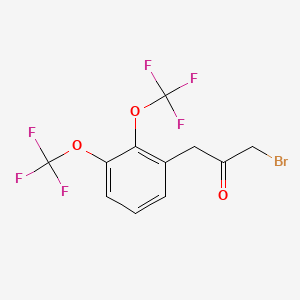
![Bicyclo[7.2.2]tridec-9-ene](/img/structure/B14076040.png)
![2,3,4,7-Tetramethylbenzo[b]thiophene](/img/structure/B14076045.png)
